Ethyl 3-bromo-5-cyano-2-iodobenzoate
Description
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Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSHZAWECMBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-bromo-5-cyano-2-iodobenzoate is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including bromine, iodine, and cyano groups. Its molecular formula is , which classifies it as a benzoate derivative. These halogenated substituents enhance the compound's reactivity and biological activity, making it a valuable candidate for various pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. This inhibition can affect the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : this compound can modulate protein kinase activities, influencing cell signaling pathways essential for cellular regulation and survival.
Biological Activities
This compound exhibits several notable biological activities:
- Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its antibacterial activity is significant for potential applications in treating infections caused by resistant bacteria.
- Antifungal Activity : It has shown inhibitory effects against multiple fungal strains, indicating potential use in antifungal therapies.
- Anticancer Potential : Preliminary studies suggest that this compound may play a role in photodynamic therapy (PDT). Upon light activation, it can generate reactive oxygen species (ROS), which are effective in inducing apoptosis in cancer cells.
Data Tables
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
| Activity Type | Target Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | E. coli | 4.0 | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 8.0 | Broad-spectrum antibacterial activity | |
| Antifungal | Candida albicans | 10.0 | Significant inhibition observed |
| Anticancer (PDT) | Human cancer cell lines | Varies | Generates ROS upon light activation |
Case Studies
- Antibacterial Activity Study : A study investigated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated a strong correlation between concentration and inhibition zone diameter, confirming its potential as an antibacterial agent .
- Photodynamic Therapy Research : In vitro experiments demonstrated that when exposed to certain wavelengths of light, this compound significantly increased ROS production, leading to enhanced cytotoxicity in human cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
